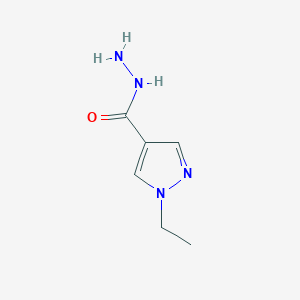

1-ethyl-1H-pyrazole-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-5(3-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZPIIOFDLASCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407840 | |

| Record name | 1-ethylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-51-7 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a viable synthetic pathway for 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, offering a practical guide for laboratory-scale synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of synthetic and medicinal chemistry research. The title compound, this compound, incorporates a carbohydrazide moiety, a common pharmacophore known to be a precursor for various bioactive molecules. This guide outlines a three-step synthesis beginning with the commercially available or readily synthesized ethyl 1H-pyrazole-4-carboxylate.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate: Formation of the pyrazole ring from an appropriate acyclic precursor.

-

N-Ethylation: Introduction of the ethyl group onto the pyrazole nitrogen.

-

Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide.

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) | Melting Point (°C) |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 37622-90-5 | 72-80[1] | 77 - 80[2] | |

| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 85158-77-2 | 85-95 (Estimated) | N/A | |

| This compound | C₆H₁₀N₄O | 154.17[3] | 512809-51-7[3] | 70-90 (Estimated) | N/A |

Note: "N/A" indicates data not available in the cited sources. Estimated yields are based on typical efficiencies for these reaction types.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for pyrazole synthesis.[1]

Materials:

-

Ethyl 2-formyl-3-oxopropanoate (1 equivalent)

-

Hydrazine (1.05 equivalents)

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Under ice bath cooling, slowly add hydrazine (1.05 eq.) to a solution of ethyl 2-formyl-3-oxopropanoate (1 eq.) dissolved in ethanol.

-

Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

-

Remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.[1]

Characterization (¹H-NMR):

-

¹H-NMR (CDCl₃/TMS, δ ppm): 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t).[1]

Step 2: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

This protocol is a general method for the N-alkylation of pyrazoles and may require optimization.

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate (1 equivalent)

-

Ethyl iodide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.1 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

-

Further purification can be achieved by silica gel column chromatography if necessary.

Step 3: Synthesis of this compound

This procedure is based on standard methods for the conversion of esters to hydrazides.

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent)

-

Hydrazine hydrate (5-10 equivalents)

-

Ethanol

Procedure:

-

Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 eq.) in ethanol.

-

Add hydrazine hydrate (5-10 eq.) to the solution.

-

Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

The solid product, this compound, can be collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent such as ethanol may be performed for further purification.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and accessible synthetic route to this compound. The presented protocols are based on established and reliable chemical transformations. While some optimization of reaction conditions, particularly for the N-ethylation step, may be necessary to maximize yields, this document provides a solid foundation for the successful synthesis of the target compound for further research and development applications. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions in place.

References

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-ethyl-1H-pyrazole-4-carbohydrazide. While this specific molecule is not extensively documented in publicly available literature, this guide compiles its fundamental physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectral data based on analogous compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, facilitating further investigation and application of this and related pyrazole carbohydrazide derivatives.

Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a carbohydrazide group at the C4 position. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the carbohydrazide moiety is a versatile functional group for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C6H10N4O | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| CAS Number | 512809-51-7 | BIOFOUNT[2] |

| Melting Point | Not available. Estimated to be in the range of 130-150 °C based on the related compound 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (134-140 °C). | Chem-Impex[3] |

| Boiling Point | Not available. | |

| Solubility | Not available. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| Appearance | Not available. Expected to be a solid at room temperature. |

Synthesis

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters.

-

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Ethylhydrazine

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

To this solution, add ethylhydrazine (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

This procedure is a standard method for the conversion of esters to hydrazides.

-

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol and dry under vacuum to yield this compound.

-

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the reviewed literature. The following are predicted spectral characteristics based on the analysis of closely related compounds such as 1-ethyl-1H-pyrazole-4-carboxaldehyde and other pyrazole derivatives.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Ethyl group: Triplet (CH₃) around 1.3-1.5 ppm, Quartet (CH₂) around 4.1-4.3 ppm. Pyrazole ring protons: Two singlets in the aromatic region, typically between 7.5 and 8.5 ppm. Hydrazide protons: Broad singlets for NH and NH₂ protons, which are D₂O exchangeable. The chemical shifts can vary significantly depending on the solvent and concentration. |

| ¹³C NMR | Ethyl group: Two signals around 15 ppm (CH₃) and 45 ppm (CH₂). Pyrazole ring carbons: Three signals in the aromatic region (approx. 110-140 ppm). Carbonyl carbon: A signal in the downfield region, typically around 160-170 ppm. |

| IR Spectroscopy | N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazide NH and NH₂ groups. C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group. C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyrazole ring. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular weight of the compound. Major Fragments: Fragmentation may involve the loss of the ethyl group (M-29), the hydrazide moiety (M-43), or other characteristic cleavages of the pyrazole ring. |

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been reported, the pyrazole carbohydrazide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of the carbohydrazide functional group also makes it a valuable intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications. Researchers in drug development may find this compound to be a promising starting point for the design and synthesis of novel therapeutic agents.

Safety Information

No specific safety data sheet (SDS) is available for this compound. However, based on the data for related compounds like 1-ethyl-1H-pyrazole-4-carboxaldehyde and general carbohydrazides, it should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. While there is a lack of extensive experimental data for this specific molecule, the information compiled here on its physicochemical properties, a detailed synthetic protocol, and predicted spectral data offers a solid starting point for researchers. The versatile pyrazole carbohydrazide scaffold suggests that this compound holds potential for further exploration in various fields, particularly in the development of novel pharmaceuticals and agrochemicals. Further experimental validation of the properties and activities discussed in this guide is highly encouraged.

References

A Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding molecular behavior. This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), providing a robust framework for researchers working with this or structurally related compounds.

Molecular Structure and Overview

This compound (C₆H₁₀N₄O, Molecular Weight: 154.17 g/mol ) is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities.[1] The substituents—an ethyl group at the N1 position and a carbohydrazide group at the C4 position—introduce specific spectroscopic signatures that are key to its identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the electronic environment of each proton. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are detailed below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it can effectively solvate the carbohydrazide moiety and prevent the exchange of labile N-H protons, allowing for their observation.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole) | ~7.8 | Singlet (s) | - | 1H |

| H-5 (pyrazole) | ~8.1 | Singlet (s) | - | 1H |

| -CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.3 | 2H |

| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 | 3H |

| -NH- (hydrazide) | ~9.5 | Singlet (s, broad) | - | 1H |

| -NH₂ (hydrazide) | ~4.5 | Singlet (s, broad) | - | 2H |

Expert Insights:

-

Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as sharp singlets in the aromatic region.[2] Their distinct chemical shifts arise from the anisotropic effects of the ring and the electronic influence of the adjacent nitrogen atoms and substituents.

-

Ethyl Group: The ethyl group presents a classic quartet-triplet pattern. The methylene (-CH₂-) protons are deshielded by the adjacent nitrogen atom, hence their downfield shift to ~4.1 ppm.

-

Hydrazide Protons: The -NH and -NH₂ protons are labile and their signals are often broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C-3 (pyrazole) | ~138 |

| C-4 (pyrazole) | ~115 |

| C-5 (pyrazole) | ~130 |

| C=O (carbonyl) | ~165 |

| -CH₂- (ethyl) | ~45 |

| -CH₃ (ethyl) | ~15 |

Expert Insights:

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. C-4, being attached to the electron-withdrawing carbohydrazide group, is expected to be the most shielded of the ring carbons.

-

Carbonyl Carbon: The carbonyl carbon of the hydrazide group will appear significantly downfield, a typical feature for amide-like carbonyls.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (NH and NH₂) | 3200-3400 | Medium-Strong, broad |

| C-H stretching (aromatic) | ~3100 | Medium |

| C-H stretching (aliphatic) | 2850-3000 | Medium |

| C=O stretching (Amide I) | ~1660 | Strong |

| N-H bending (Amide II) | ~1620 | Medium-Strong |

| C=N, C=C stretching (pyrazole ring) | 1400-1600 | Medium |

Expert Insights:

-

Hydrazide Group Signatures: The most prominent features will be from the carbohydrazide group. The N-H stretching vibrations appear as broad bands in the 3200-3400 cm⁻¹ region.[1][3] The strong absorption around 1660 cm⁻¹ (Amide I band) is characteristic of the C=O stretch, while the band around 1620 cm⁻¹ (Amide II band) is due to N-H bending.[1]

-

Pyrazole Ring: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 154

-

Key Fragments: m/z 125, m/z 96, m/z 68

Expert Insights:

-

Molecular Ion Peak: The molecular ion peak at m/z 154 would confirm the molecular weight of the compound.[4]

-

Fragmentation Pathway: Electron ionization is a high-energy technique that will likely cause fragmentation of the molecule. A logical fragmentation pathway would involve the loss of the elements of the hydrazide group.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For accurate mass measurements, a high-resolution mass spectrometer (HRMS) is recommended.

-

Data Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum over a mass range of, for example, m/z 40-300.

-

ESI-MS: Infuse the sample solution directly into the ESI source. This soft ionization technique is more likely to show a prominent protonated molecule [M+H]⁺ at m/z 155.

-

-

Data Analysis: Identify the molecular ion peak (or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound, which is a critical step in any drug discovery and development pipeline. The provided protocols represent standard, validated methodologies that can be readily implemented in a modern analytical laboratory.

References

An In-Depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a plausible synthetic route, and explores the biological activities associated with the broader class of pyrazole-4-carbohydrazide derivatives. While specific quantitative bioactivity data and established signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates potential mechanisms of action and experimental approaches based on structurally similar compounds. This information is intended to serve as a foundational resource for researchers investigating this and related molecules for therapeutic applications.

Chemical Identity

IUPAC Name: 1-ethylpyrazole-4-carbohydrazide[1]

CAS Number: 512809-51-7[1]

Chemical Structure:

Caption: 2D structure of this compound.

| Property | Value | Source |

| Molecular Formula | C6H10N4O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar reactions. Researchers should optimize these conditions.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

This step involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with ethylhydrazine.

-

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Ethylhydrazine

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in a round-bottom flask.

-

Add ethylhydrazine to the solution, potentially in the presence of a mild acid or base catalyst.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the corresponding ethyl ester.

-

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the pyrazole-4-carbohydrazide scaffold is present in numerous compounds with a wide range of documented biological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

The biological activities of various pyrazole derivatives containing a carbohydrazide moiety include:

-

Antitubercular: Pyrazole-based carbohydrazide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2][3] The proposed mechanism of action for some of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis.[2]

-

Anticancer: Certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of cancer cell lines, such as A549 lung cancer cells, by inducing apoptosis.[4]

-

Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs. Some pyrazole carbohydrazide derivatives have exhibited anti-inflammatory and antinociceptive (analgesic) properties.[4]

-

Antimicrobial and Antiparasitic: This class of compounds has also demonstrated antibacterial, antifungal, and antiparasitic activities, including leishmanicidal and antimalarial effects.[4]

Potential Mechanism of Action: A Focus on Antitubercular Activity

Given the promising antitubercular activity of related compounds, a plausible mechanism of action for this compound could involve the inhibition of InhA. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical mechanism of antitubercular action.

Future Directions

The information presented in this guide highlights the potential of this compound as a scaffold for drug discovery. To fully elucidate its therapeutic potential, the following experimental avenues are recommended:

-

Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes (e.g., InhA, kinases) to identify primary biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of analogues to establish relationships between chemical structure and biological activity, guiding the design of more potent and selective compounds.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of infectious diseases and oncology. While specific experimental data for this compound is limited, this technical guide provides a solid foundation for researchers by outlining its chemical properties, proposing a synthetic route, and contextualizing its potential within the broader class of pyrazole-4-carbohydrazide derivatives. Further investigation into this compound and its analogues is warranted to explore its full therapeutic potential.

References

- 1. This compound | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1-ethyl-1H-pyrazole-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole derivatives, with a specific focus on 1-ethyl-1H-pyrazole-4-carbohydrazide. While a definitive crystal structure for this exact compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis based on closely related compounds. The guide presents representative data and visualizations to serve as a practical resource for researchers engaged in the structural elucidation of novel pyrazole-based compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Pyrazole-containing compounds are a well-established class of heterocyclic scaffolds that are integral to the development of a wide range of therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of medicinal chemistry research. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and facilitating rational drug design. This guide details the analytical journey from synthesis to structural determination for this compound, providing a foundational framework for researchers in the field.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis. The following protocol is a representative procedure based on established methods for analogous pyrazole derivatives.[1][2]

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

A common route to N-alkylated pyrazoles involves the alkylation of a pyrazole precursor. Alternatively, a one-pot synthesis can be employed.

-

Materials: Ethyl acetoacetate, triethyl orthoformate, ethylamine, hydrazine hydrate, ethanol, diethyl ether.

-

Procedure:

-

A mixture of ethyl acetoacetate and triethyl orthoformate is heated to reflux to form ethyl 2-(ethoxymethylene)-3-oxobutanoate.

-

The intermediate is then reacted with ethylamine in a suitable solvent like ethanol to yield ethyl 2-((ethylamino)methylene)-3-oxobutanoate.

-

Cyclization is achieved by reacting the resulting enamine with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

-

Materials: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in ethanol is treated with an excess of hydrazine hydrate.[3][4]

-

The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

-

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

-

Protocol: Slow evaporation is a commonly used and effective method.

-

A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

-

X-ray Data Collection and Structure Refinement

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

Data Presentation

The following tables present representative crystallographic data based on known structures of similar pyrazole derivatives. Note: These values are for illustrative purposes and do not represent the actual determined structure of this compound.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₄O |

| Formula Weight | 154.17 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105... |

| γ (°) | 90 |

| Volume (ų) | 850... |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.2... |

| Absorption Coefficient (mm⁻¹) | 0.09... |

| F(000) | 328 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Index ranges | -11≤h≤11, -13≤k≤13, -12≤l≤12 |

| Reflections collected | 8000 |

| Independent reflections | 2000 [R(int) = 0.04] |

| Completeness to theta = 25.242° (%) | 99.8 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2000 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.14 |

| Largest diff. peak and hole (e.Å⁻³) | 0.30 and -0.25 |

Table 2: Representative Bond Lengths (Å) and Angles (°).

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.3... | C3-N2-N1 | 112... |

| N2-C3 | 1.3... | C4-C3-N2 | 110... |

| C3-C4 | 1.4... | C5-C4-C3 | 105... |

| C4-C5 | 1.3... | C4-C5-N1 | 108... |

| C5-N1 | 1.3... | C5-N1-N2 | 105... |

| C4-C6 | 1.4... | C3-C4-C6 | 128... |

| C6-O1 | 1.2... | C5-C4-C6 | 127... |

| C6-N3 | 1.3... | O1-C6-N3 | 122... |

| N3-N4 | 1.4... | O1-C6-C4 | 120... |

| N1-C7 | 1.4... | C4-C6-N3 | 118... |

| C7-C8 | 1.5... | C6-N3-N4 | 120... |

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis process.

References

An In-depth Technical Guide to the Solubility of 1-ethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-1H-pyrazole-4-carbohydrazide, a key consideration for its handling, formulation, and development in pharmaceutical applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a robust, generalized experimental protocol for determining its solubility in various solvents. The presented data table serves as a template to be populated with experimental findings.

Physicochemical Properties

This compound is a carbohydrazide derivative of pyrazole. A summary of its computed physicochemical properties is available through public databases.[1]

| Property | Value | Source |

| Molecular Formula | C6H10N4O | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| XLogP3-AA | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility Data

Table 1: Illustrative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Shake-Flask |

| Water | 37 | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[2][3]

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The time required for equilibration should be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

3.3. Data Analysis

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. This compound | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 4. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-ethyl-1H-pyrazole-4-carbohydrazide, a valuable building block in pharmaceutical and agrochemical research. The synthesis is primarily approached through a multi-step process, commencing with the formation of the pyrazole core, followed by N-alkylation, and culminating in the formation of the carbohydrazide moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its practical application.

Core Synthetic Strategy

The most prevalent and logical synthetic pathway to this compound involves a three-step sequence. The initial step is the construction of the pyrazole-4-carboxylate scaffold. Subsequently, the pyrazole nitrogen is ethylated. The final step involves the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine.

Experimental Protocols and Data

The following sections detail the experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

A common method for the synthesis of the pyrazole core is the reaction of a β-dicarbonyl compound with hydrazine.[1][2] One well-documented starting material is ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde).

Experimental Protocol:

To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added slowly under ice bath cooling. The reaction mixture is then stirred at room temperature for an extended period (e.g., 17 hours) to ensure the completion of the reaction. Following the reaction, the ethanol is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield ethyl 1H-pyrazole-4-carboxylate.[2]

Step 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

The N-ethylation of the pyrazole ring can be achieved using an appropriate ethylating agent, such as an ethyl halide, in the presence of a base.

Experimental Protocol:

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride or potassium carbonate is added. Subsequently, an ethylating agent like ethyl iodide or ethyl bromide (1-1.2 equivalents) is introduced, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the conversion of the ethyl ester to the carbohydrazide. This is a standard transformation achieved by reacting the ester with hydrazine hydrate.

Experimental Protocol:

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in ethanol, and an excess of hydrazine hydrate (e.g., 5-10 equivalents) is added. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.[3][4]

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the key synthetic steps.

| Step | Starting Material | Product | Reagents & Conditions | Yield (%) |

| 1 | Ethyl 2-formyl-3-oxopropanoate | Ethyl 1H-pyrazole-4-carboxylate | Hydrazine hydrate, Ethanol, 0°C to RT, 17h | ~72%[2] |

| 2 | Ethyl 1H-pyrazole-4-carboxylate | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | Ethyl iodide, Base (e.g., K₂CO₃), DMF, RT | High (Typical for N-alkylation) |

| 3 | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | This compound | Hydrazine hydrate, Ethanol, Reflux | 70-90%[5][6] |

Visualizing the Synthesis: Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Overall synthetic workflow for this compound.

Caption: Step-by-step reaction scheme for the synthesis.

References

Harnessing the Physicochemical Landscape of Pyrazole Carbohydrazide Derivatives for Advanced Drug Discovery

An In-depth Technical Guide

Abstract

Pyrazole carbohydrazide derivatives represent a cornerstone scaffold in modern medicinal chemistry, underpinning a wide array of therapeutic agents due to their remarkable structural versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical analysis of the core physical and chemical properties that define this compound class. We delve into the fundamental principles of their synthesis, spectroscopic characterization, and key reactive behaviors, including tautomerism, condensation, and cyclization reactions. By explaining the causality behind experimental methodologies and the influence of physicochemical parameters like lipophilicity (Log P) and acidity (pKa) on biological function, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to rationally design and optimize the next generation of pyrazole-based therapeutics.

Introduction: The Pyrazole Carbohydrazide Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[2] Its incorporation into molecules often confers metabolic stability and provides crucial hydrogen bond donor and acceptor sites for target engagement. When combined with the carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes an exceptionally versatile building block for creating diverse chemical libraries.[1] The carbohydrazide group not only acts as a potent pharmacophore itself but also serves as a highly reactive chemical handle for further molecular elaboration.[1][3]

This unique combination has led to the development of compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[4][5][6][7][8] The success of this scaffold is not accidental; it is a direct consequence of its distinct physicochemical properties. Understanding these properties—from molecular structure and reactivity to lipophilicity and electronic distribution—is paramount for optimizing lead compounds and advancing them through the drug development pipeline. This guide aims to elucidate these core characteristics, providing both the foundational knowledge and the practical insights required to effectively leverage pyrazole carbohydrazide derivatives in research.

Synthesis of the Core Scaffold

The most common and efficient pathway to pyrazole carbohydrazide derivatives begins with the corresponding pyrazole ester. The critical step is the hydrazinolysis of the ester group, where hydrazine hydrate acts as a nucleophile to displace the alkoxy group, forming the stable carbohydrazide. This reaction is typically high-yielding and robust.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carbohydrazide

This protocol describes a representative synthesis, adapted from established literature methods.[9]

Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

-

This starting material is often prepared via the condensation of an appropriate 1,3-dicarbonyl compound (like ethyl 2,4-dioxopentanoate) with hydrazine.[3][10] For the purpose of this guide, we will assume the pyrazole ester is available.

Step 2: Hydrazinolysis to form 5-Methyl-1H-pyrazole-3-carbohydrazide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).

-

Causality: Ethanol serves as an effective solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction environment.

-

-

Reagent Addition: Add hydrazine hydrate (80-95%, ~0.02 mol, 2 equivalents) to the solution.

-

Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic acyl substitution reaction. Refluxing ensures a constant, controlled temperature.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]

-

Drying: Dry the purified white solid product under vacuum to yield 5-methyl-1H-pyrazole-3-carbohydrazide.

Physicochemical Properties and Characterization

The biological activity of a molecule is intrinsically linked to its physical properties. For pyrazole carbohydrazide derivatives, these properties dictate everything from solubility and membrane permeability to the strength of interaction with a biological target.

General Properties

-

Appearance: Typically, these compounds are colorless or pale yellow crystalline solids.[3][11]

-

Melting Point: Pyrazole itself has a notably high melting point (70°C) for its size, a characteristic attributed to strong intermolecular hydrogen bonding.[12] This trend continues with carbohydrazide derivatives, which often exhibit high melting points, indicating a stable crystal lattice structure.

-

Solubility: The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens) generally renders these compounds soluble in polar organic solvents such as DMSO, DMF, and hot ethanol, but poorly soluble in water and nonpolar solvents like hexanes.

| Compound Example | Melting Point (°C) | Appearance |

| N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 260-262 | Solid |

| N'-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 288-290 | Solid |

| N'-(furan-2-ylmethylene)-5-methyl-1H-pyrazole-3-carbohydrazide | 272-274 | Solid |

| Table 1: Representative physical property data for selected pyrazole carbohydrazide derivatives. Data sourced from[3]. |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. Each technique provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: Provides information on functional groups.

-

N-H Stretching: Strong, often broad, absorptions are observed in the 3200-3300 cm⁻¹ region, corresponding to the N-H bonds of the pyrazole ring and the hydrazide moiety.[3]

-

C=O Stretching: A strong, sharp absorption characteristic of the amide carbonyl group appears in the 1650-1690 cm⁻¹ range.[3][13]

-

C=N and C=C Stretching: Absorptions for the pyrazole ring's double bonds typically appear in the 1500-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Pyrazole NH: The proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet far downfield, often >12 ppm.[9]

-

Hydrazide NH: The two hydrazide protons (-CONHNH ₂) appear as distinct signals, often as broad singlets between 8 and 12 ppm.[3][9]

-

Pyrazole C-H: The proton on the pyrazole ring (e.g., at the C4 position) usually resonates as a sharp singlet around 6.4-7.2 ppm.[9]

-

-

¹³C NMR:

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is a key diagnostic fragment.[3][9]

| Spectral Data Type | Characteristic Signal (for 5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) |

| ¹H NMR (ppm) | ~12.99 (s, 1H, Pz-NH), ~9.74, 8.72, 8.02 (3s, 3H, amide NHs), 6.92-7.44 (m, Ar-H), ~6.42 (s, 1H, Pz-H) |

| IR (cm⁻¹) | ~3200-3300 (N-H), ~1650-1690 (C=O), ~1500-1600 (C=N, C=C) |

| MS (m/z) | Expected molecular ion peak corresponding to the compound's molecular weight. |

| Table 2: Summary of characteristic spectroscopic data. Data adapted from[3][9]. |

Lipophilicity (Log P) and Acidity (pKa)

These two parameters are critical predictors of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

-

Log P: The logarithm of the partition coefficient between octanol and water, Log P is a measure of a compound's lipophilicity or hydrophobicity.

-

Importance: It influences oral absorption, membrane permeability, plasma protein binding, and volume of distribution. Compounds with Log P values in the range of 1-5 often exhibit better absorption and cell permeability.[7]

-

Causality: The final Log P value is a sum of contributions from the pyrazole core, the polar carbohydrazide group, and any substituents. Modifying substituents is a key strategy in drug design to "tune" the Log P into the desired range.

-

-

pKa: This value indicates the strength of an acid. The pyrazole ring contains both a weakly basic nitrogen (at position 2) and a weakly acidic N-H proton (at position 1).[12]

-

Importance: The pKa determines the ionization state of the molecule at physiological pH (7.4), which profoundly affects its solubility, receptor binding, and ability to cross cell membranes.

-

-

Preparation: Prepare a stock solution of the pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and n-octanol.

-

Partitioning: Add a small volume of the stock solution to a vial containing pre-saturated n-octanol and pre-saturated buffer. The final DMSO concentration should be <1%.

-

Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis Spectroscopy or HPLC.

-

Calculation: Calculate Log P using the formula: Log P = log ( [Concentration]octanol / [Concentration]aqueous ).

Key Chemical Properties and Reactivity

The chemical behavior of pyrazole carbohydrazides is dominated by two key features: the tautomerism of the pyrazole ring and the nucleophilicity of the carbohydrazide side chain.

Tautomerism

Pyrazole exists as a mixture of equilibrating tautomers, where the proton on the nitrogen atom can reside on either N1 or N2.[12][16] In substituted pyrazoles, this leads to distinct chemical isomers that can have different properties and biological activities.[17][18]

-

Annular Tautomerism: This rapid proton transfer between the two ring nitrogens is a fundamental property.[16]

-

Significance in Drug Design: The position of the N-H proton influences the molecule's hydrogen bonding profile and can be critical for fitting into a receptor's binding pocket. Furthermore, reactions like N-alkylation can result in a mixture of products unless one tautomer is significantly more stable or sterically accessible than the other.[19]

Reactions of the Carbohydrazide Moiety

The carbohydrazide group is a powerful and versatile synthon, serving as the launchpad for a vast number of derivatives. Its terminal -NH₂ group is highly nucleophilic, making it reactive toward a wide range of electrophiles.

-

Condensation Reactions: The most common reaction involves condensation with aldehydes or ketones to form N-acylhydrazones (often called Schiff bases).[3][20] This reaction is robust, often proceeds in high yield, and is a primary method for generating large, diverse libraries of compounds for biological screening.[21]

-

Cyclization and Cyclocondensation Reactions: The carbohydrazide is an ideal precursor for synthesizing other five-membered heterocyclic rings. This is a key strategy for scaffold hopping and exploring new chemical space.[22][23]

-

Reaction with Carbon Disulfide (CS₂): In the presence of a base, this reaction leads to the formation of 1,3,4-oxadiazole-2-thiol or 1,2,4-triazole-3-thiol rings.[9][24]

-

Reaction with Dicarbonyl Compounds: Condensation with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of new pyrazole or pyridazine rings.[24]

-

Application in Drug Design: A Physicochemical Perspective

The true power of the pyrazole carbohydrazide scaffold lies in its "tunability." By strategically modifying the substituents, a medicinal chemist can precisely modulate the molecule's physicochemical properties to optimize its biological performance.

-

Modulating Lipophilicity: Adding lipophilic groups (e.g., aryl, chloro, trifluoromethyl) to the pyrazole ring will increase the Log P value, potentially enhancing membrane permeability. Conversely, adding polar groups (e.g., hydroxyl, amino) will decrease Log P, increasing aqueous solubility. Studies have shown a direct correlation between Log P values and the anticancer activity of some pyrazole carbohydrazide series, with an optimal range identified for cell growth inhibition.[7]

-

Altering Electronic Properties: The addition of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to an aryl substituent can alter the pKa of the pyrazole N-H and the overall electron density of the molecule. This, in turn, can affect the strength of hydrogen bonds or other non-covalent interactions with the target protein.

-

Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within a receptor's binding site. The condensation of the carbohydrazide with various aldehydes and ketones is a powerful tool for systematically exploring the steric requirements of a target.[3]

By understanding the principles outlined in this guide, researchers can move beyond serendipitous discovery and toward a more rational, property-driven approach to drug design, ultimately accelerating the development of novel and effective therapeutics.

Conclusion

Pyrazole carbohydrazide derivatives are a profoundly important class of molecules, distinguished by a rich and versatile set of physical and chemical properties. Their straightforward synthesis, stable nature, and, most critically, the reactive versatility of the carbohydrazide moiety make them an ideal scaffold for medicinal chemistry exploration. Their characteristic spectroscopic signatures allow for unambiguous structural confirmation, while key physicochemical parameters like Log P and pKa provide a direct pathway for optimizing pharmacokinetic and pharmacodynamic profiles. The continued investigation of these properties will undoubtedly fuel the discovery of new therapeutic agents across a wide range of diseases, solidifying the role of the pyrazole carbohydrazide as a truly privileged scaffold in the field of drug discovery.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemicaljournal.org [chemicaljournal.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 17. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. Investigation of condensation reactions of pyrazole based hydrazone derivatives - Kaunas University of Technology | KTU [en.ktu.edu]

- 22. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Green Synthesis of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern, environmentally benign methods for the synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The shift towards green chemistry has spurred the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.[2] This guide details key green methodologies, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate their adoption in research and development.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods.[1] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles.[1][3]

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative under microwave irradiation.[1]

Materials:

-

Chalcone (1.0 mmol)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

-

Add 5 mL of ethanol and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 300 W for 1-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After completion, cool the vial to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Quantitative Data Summary: Microwave-Assisted vs. Conventional Synthesis

| Product | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Reference |

| Quinolin-2(1H)-one-based pyrazole (from arylhydrazine) | 7-10 | 68-86 | Not Specified | Not Specified | [3] |

| Quinolin-2(1H)-one-based pyrazole (from hydrazine hydrate) | 7-10 | 71-75 | Not Specified | Not Specified | [3] |

| 1-Aroyl-3,5-dimethyl-1H-pyrazole | 3-5 | 82-98 | Not Specified | Not Specified | [3] |

| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 3 | 80-98 | Not Specified | Not Specified | [3] |

| Pyrano[2,3-c]pyrazole | 15 | 92-99 | Not Specified | Not Specified | [3] |

Logical Workflow for Microwave-Assisted Pyrazole Synthesis

Caption: Workflow for microwave-assisted pyrazole synthesis.

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized high temperatures and pressures, accelerating reaction rates.[4]

Experimental Protocol: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol details the synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium under ultrasonic irradiation.[5]

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Water

Procedure:

-

In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water.

-

Sonicate the mixture in the water bath of an ultrasonic cleaner at 50 °C for 30 minutes.[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with water and recrystallize from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole.

Quantitative Data Summary: Ultrasound-Assisted Synthesis

| Product | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Dihydropyrano[2,3-c]pyrazole | Water | 50 | 35 | 92 | [4] |

| 2-Amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitrile | Water | 50 | 20 | 88 | [4] |

| 2-Amino-4,6-diphenylnicotinonitrile | Water | 30 | 45 | 83 | [4] |

| Dihydroquinoline | Water | Room Temp | 60 | 96 | [4] |

| Spiro[indoline-3,4-pyrano[2,3-c]pyrazole] | Ethanol/Water | Room Temp | 10 | 92 | [6] |

Signaling Pathway for Ultrasound-Assisted Synthesis

Caption: Mechanism of ultrasound-assisted synthesis.

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent.[7] This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles

This protocol describes a solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine using mechanochemical ball milling.[7]

Materials:

-

Chalcone derivative (1 mmol)

-

Hydrazine (e.g., hydrazine hydrate)

-

Oxidant (e.g., Na₂S₂O₈)

-

Stainless steel balls

Procedure:

-

Introduce the chalcone derivative and hydrazine into a metal jar containing stainless steel balls.

-

Vibrate the jar at a high frequency for 30 minutes.

-

Add the oxidant to the mixture.

-

Repeat the vibration procedure.

-

Disperse the resulting reaction mixture in water.

-

Collect the product by filtration.[7]

Quantitative Data Summary: Mechanochemical Synthesis

| Product | Method | Time | Yield (%) | Reference |

| 3,5-Diphenyl-1H-pyrazole | Ball Milling | 30 min + 30 min | High | [7] |

| Dihydropyrano[2,3-c]pyrazole | Ball Milling | Not Specified | Good to Excellent | [8] |

| 3,5-Disubstituted hydantoin | High-Speed Vibration Milling | Not Specified | Good to Excellent | [9] |

Logical Flow of Mechanochemical Synthesis

Caption: Workflow of mechanochemical pyrazole synthesis.

Multicomponent Reactions in Green Solvents

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly atom-economical and efficient.[10] Performing these reactions in green solvents like water or ethanol further enhances their environmental credentials.

Experimental Protocol: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water

This protocol outlines a facile and environmentally benign synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water.[10]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Hydrazine hydrate (2 mmol)

-

Preheated fly-ash (0.50 g) (catalyst)

-

Water

Procedure:

-

Combine equimolar quantities of the aromatic aldehyde (2 mmol), malononitrile (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and preheated fly-ash (0.50 g) in water.

-

Heat the mixture at 70-80 °C for 60-90 minutes.

-

Monitor the reaction completion by TLC.

-

Cool the reaction mixture.

-

Collect the precipitate by suction filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol.[10]

Quantitative Data Summary: Multicomponent Synthesis in Green Solvents

| Product | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Dihydropyrano[2,3-c]pyrazole | Preheated Fly-Ash | Water | 60-90 | up to 95 | [10] |

| Dihydropyrano[2,3-c]pyrazole | ZnO Nanoparticles | Water | 10-20 | Excellent | [11] |

| Pyrano[2,3-c]pyrazole | Silicotungstic Acid | Solvent-free | Not Specified | High | [8] |

| Pyrano[2,3-c]pyrazole | β-Cyclodextrin | Water-Ethanol | Not Specified | High | [8] |

Reaction Pathway for Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Caption: Multicomponent reaction pathway for pyranopyrazoles.

Conclusion

The adoption of green synthesis methods for pyrazole derivatives offers substantial benefits in terms of sustainability, efficiency, and safety. Microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, and multicomponent reactions in green solvents represent powerful alternatives to traditional synthetic protocols. This guide provides the necessary technical details for researchers and drug development professionals to implement these greener approaches, contributing to a more sustainable future for the chemical and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]